1,6-Dibromo-dibenzofuran 1,6-Dibromo-dibenzofuran
Brand Name: Vulcanchem
CAS No.: 617707-26-3
VCID: VC7986521
InChI: InChI=1S/C12H6Br2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H
SMILES: C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br
Molecular Formula: C12H6Br2O
Molecular Weight: 325.98 g/mol

1,6-Dibromo-dibenzofuran

CAS No.: 617707-26-3

Cat. No.: VC7986521

Molecular Formula: C12H6Br2O

Molecular Weight: 325.98 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dibromo-dibenzofuran - 617707-26-3

Specification

CAS No. 617707-26-3
Molecular Formula C12H6Br2O
Molecular Weight 325.98 g/mol
IUPAC Name 1,6-dibromodibenzofuran
Standard InChI InChI=1S/C12H6Br2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H
Standard InChI Key GTBHKGLPGHNIIC-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br
Canonical SMILES C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1,6-Dibromo-dibenzofuran (C₁₂H₆Br₂O) belongs to the dibenzofuran family, comprising two benzene rings fused to a central furan oxygen atom. Bromine substituents occupy the 1 and 6 positions on the aromatic system (Figure 1). This arrangement creates distinct electronic effects: the electron-withdrawing bromines reduce electron density at the substituted carbons while directing electrophilic attacks to ortho/para positions on unsubstituted rings.

Key Structural Features:

  • Bond Angles and Lengths: The fused ring system imposes bond angle strain, with C-O-C angles in the furan moiety approximating 108°–110°, slightly narrower than typical ethers due to aromatic conjugation.

  • Planarity: The entire structure remains planar, facilitating π-orbital overlap and resonance stabilization.

  • Halogen Interactions: Bromine’s large atomic radius introduces steric hindrance, potentially influencing packing in crystalline phases.

Synthesis and Manufacturing

Bromination Strategies

The synthesis of 1,6-dibromo-dibenzofuran typically involves electrophilic aromatic substitution (EAS) on a dibenzofuran precursor. Two primary routes dominate:

Direct Bromination

Dibenzofuran undergoes bromination using molecular bromine (Br₂) in the presence of Lewis acids like FeBr₃. The reaction’s regioselectivity depends on reaction conditions:

  • Low Temperature (0–5°C): Favors mono-bromination at the most reactive position (typically 1 or 3).

  • Excess Br₂ and Prolonged Reaction Time: Drives di-substitution. Achieving 1,6-dibromination requires precise control, as bromines often occupy adjacent positions (e.g., 1,2 or 3,4) due to directing effects.

Directed Metallation

A more selective approach employs directed ortho-metallation (DoM):

  • Lithiation: Treat dibenzofuran with n-butyllithium at −78°C, forming a lithiated intermediate at the 1-position.

  • Quenching with Br₂: Introduces bromine at the 1 and 6 positions via sequential reactions.
    This method improves regiocontrol but demands stringent anhydrous conditions.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated at 180°C–190°C, based on comparisons to 2,8-dibromo-dibenzofuran (mp 175°C).

  • Solubility: Low polarity results in poor water solubility (<0.1 mg/L). Soluble in organic solvents like dichloromethane and tetrahydrofuran.

  • Lipophilicity: LogP ≈ 4.2–4.5, indicating high affinity for lipid membranes.

Spectroscopic Signatures

  • ¹H NMR: Aromatic protons resonate as a multiplet at δ 7.2–7.8 ppm. Deshielding at the 1 and 6 positions splits signals into distinct doublets.

  • ¹³C NMR: Carbons adjacent to bromines appear downfield (δ 125–130 ppm).

  • IR Spectroscopy: C-Br stretches visible at 550–600 cm⁻¹; furan C-O-C absorption at 1,250 cm⁻¹.

Reactivity and Functionalization

Electrophilic Substitution

Bromine’s meta-directing nature facilitates further substitution at the 4 and 9 positions (Figure 2). For example:

  • Nitration: Yields 1,6-dibromo-4,9-dinitrodibenzofuran under mixed acid conditions.

  • Sulfonation: Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl systems.

  • Buchwald-Hartwig Amination: Introduces amine groups at brominated positions.

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